15-OxoEDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
15-OxoEDE is synthesized through the oxidation of 15-HEDE . The reaction involves the use of specific oxidizing agents under controlled conditions to achieve the desired product. Industrial production methods typically involve large-scale oxidation processes, ensuring high purity and yield of this compound .
Chemical Reactions Analysis
15-OxoEDE undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxo-eicosanoids.
Reduction: Reduction reactions can convert this compound back to its precursor, 15-HEDE.
Substitution: Various substitution reactions can occur at the oxo group or the double bonds in the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
15-OxoEDE has several scientific research applications:
Chemistry: It is used as a reference compound in lipid biochemistry studies.
Biology: This compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Research has shown that this compound can inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. This makes it a potential candidate for developing anti-inflammatory drugs.
Industry: It is used in the production of high-purity lipid standards and in pharmaceutical development.
Mechanism of Action
15-OxoEDE exerts its effects by inhibiting the enzyme 5-lipoxygenase (5-LO) with an IC50 of 55 µM . This inhibition is about two-fold lower than that of its precursor, 15-HEDE. The compound also interacts with other molecular targets and pathways involved in inflammation and lipid metabolism .
Comparison with Similar Compounds
15-OxoEDE is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
15-HEDE: The precursor of this compound, which is also involved in lipid metabolism.
5-OxoETE: Another oxo-eicosanoid biosynthesized from 5-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) by a specific dehydrogenase. It has potent inflammatory activity.
These compounds share structural similarities but differ in their specific biological roles and activities.
Properties
CAS No. |
105835-44-7 |
---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
15-oxoicosa-11,13-dienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23) |
InChI Key |
QZCMHXPXGACWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.